molecular formula C12H15NO6S B2633897 2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid CAS No. 941192-05-8

2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid

Cat. No.: B2633897
CAS No.: 941192-05-8
M. Wt: 301.31
InChI Key: JGVGNJOKUPLOAU-UHFFFAOYSA-N
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Description

2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid is a complex organic compound with the molecular formula C12H15NO6S and a molecular weight of 301.32 g/mol . This compound is characterized by the presence of a benzodioxepine ring system, which is a bicyclic structure containing both oxygen and sulfur atoms. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid involves multiple steps, typically starting with the preparation of the benzodioxepine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamido group is then introduced via sulfonation reactions, followed by the attachment of the acetic acid moiety through esterification or amidation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its unique structural features.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-methyl3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzodioxepine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-13(8-12(14)15)20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVGNJOKUPLOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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